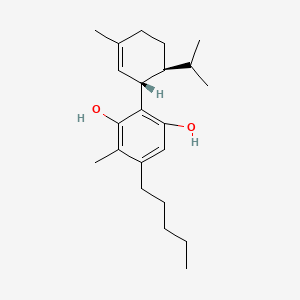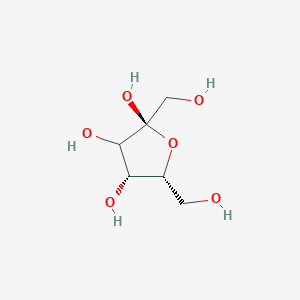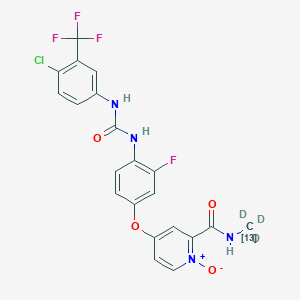![molecular formula C37H34N2Na2O9S3 B12402000 disodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate](/img/structure/B12402000.png)
disodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
CI 42053 is synthesized from coal tar or petroleum derivatives. The synthetic route involves diazotization and coupling reactions, where precursor compounds are transformed into the desired dye molecule. The process includes the following steps :
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt reacts with another aromatic compound to form the dye.
Purification: The resulting dye is purified to remove impurities, ensuring product quality.
Industrial production methods follow similar steps but on a larger scale, ensuring consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
CI 42053 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The aromatic rings in CI 42053 can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
CI 42053 has a wide range of scientific research applications:
Chemistry: Used as a tracer dye in various chemical experiments.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Utilized in diagnostic procedures and as a colorant in pharmaceutical formulations.
Industry: Widely used in the cosmetic industry for its vibrant color and stability
Mechanism of Action
The mechanism of action of CI 42053 involves its interaction with molecular targets in the formulation. As a colorant, it binds to specific sites within the product matrix, imparting its characteristic green color. The molecular pathways involved include the formation of stable complexes with other ingredients in the formulation .
Comparison with Similar Compounds
CI 42053 is unique due to its vibrant green hue and stability. Similar compounds include:
Brilliant Blue FCF (CI 42090): A blue dye used in similar applications.
Acid Green 3 (CAS#4680-78-8): Another green dye with different chemical properties.
Acid Green 9 (CAS#4857-81-2): Used in various industrial applications.
These compounds differ in their chemical structure, color properties, and specific applications, making CI 42053 a distinct choice for certain formulations .
Properties
Molecular Formula |
C37H34N2Na2O9S3 |
|---|---|
Molecular Weight |
792.9 g/mol |
IUPAC Name |
disodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O9S3.2Na/c1-3-38(25-27-7-5-9-35(23-27)50(43,44)45)32-17-11-29(12-18-32)37(31-15-21-34(22-16-31)49(40,41)42)30-13-19-33(20-14-30)39(4-2)26-28-8-6-10-36(24-28)51(46,47)48;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);;/q;2*+1/p-2 |
InChI Key |
DGOBMKYRQHEFGQ-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)


![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)




![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12401973.png)
